molecular formula C10H9NO B6309066 1,2-Dihydrobenzo[c]azepin-3-one CAS No. 58399-94-3

1,2-Dihydrobenzo[c]azepin-3-one

Cat. No. B6309066
CAS RN: 58399-94-3
M. Wt: 159.18 g/mol
InChI Key: GDZCCQBSLMGDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihydrobenzo[c]azepin-3-one (DBZ) is an organic compound belonging to the heterocyclic aromatic organic compounds. It is a six-membered ring structure with a nitrogen atom at the center. DBZ is a cyclic amine, meaning it has both a nitrogen and an oxygen atom in the ring structure. DBZ is a versatile compound with a wide range of applications in the scientific research field. It is particularly useful in the synthesis of new compounds, as it can be used as a starting material for the synthesis of other organic compounds. Furthermore, DBZ has been studied for its potential applications in medicine and pharmacology.

Mechanism of Action

The mechanism of action of 1,2-Dihydrobenzo[c]azepin-3-one is not yet fully understood. However, it is believed that it acts as a proton donor, donating a proton to a target molecule. This proton donation causes the target molecule to become more acidic, which in turn can lead to a variety of physiological effects. Furthermore, 1,2-Dihydrobenzo[c]azepin-3-one is believed to act as a nucleophile, meaning it can react with other molecules and form new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2-Dihydrobenzo[c]azepin-3-one are not yet fully understood. However, it is believed that 1,2-Dihydrobenzo[c]azepin-3-one can affect the activity of certain enzymes and hormones, as well as the production of certain neurotransmitters. Furthermore, 1,2-Dihydrobenzo[c]azepin-3-one is believed to have an effect on the body’s immune system, as well as its ability to metabolize drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 1,2-Dihydrobenzo[c]azepin-3-one in laboratory experiments include its low toxicity, its low cost, and its availability in a variety of forms. Furthermore, 1,2-Dihydrobenzo[c]azepin-3-one is relatively stable in aqueous solutions and can be used in a wide range of temperatures. The main limitation of using 1,2-Dihydrobenzo[c]azepin-3-one in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for the study of 1,2-Dihydrobenzo[c]azepin-3-one include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine and pharmacology. Furthermore, further research into the synthesis of 1,2-Dihydrobenzo[c]azepin-3-one and its use as a starting material for other organic compounds could yield interesting results. Finally, further research into the potential applications of 1,2-Dihydrobenzo[c]azepin-3-one in the field of nanotechnology could lead to the development of new materials and technologies.

Synthesis Methods

The synthesis of 1,2-Dihydrobenzo[c]azepin-3-one can be achieved through a variety of methods. The most common method is the reaction of 2-nitrobenzaldehyde with an aqueous solution of ammonium chloride. This reaction is known as the Sandmeyer reaction, and it produces 1,2-Dihydrobenzo[c]azepin-3-one as a white solid. Another method for the synthesis of 1,2-Dihydrobenzo[c]azepin-3-one is the reaction of 2-nitrobenzaldehyde with sodium hydroxide and aqueous ammonia. This reaction is known as the Hofmann-Loffler reaction, and it produces 1,2-Dihydrobenzo[c]azepin-3-one in an aqueous solution.

Scientific Research Applications

1,2-Dihydrobenzo[c]azepin-3-one is used in a variety of scientific research applications. It has been studied for its potential applications in medicine and pharmacology. It has been used as a starting material for the synthesis of other organic compounds, and it is also used as a catalyst in the synthesis of pharmaceuticals. 1,2-Dihydrobenzo[c]azepin-3-one has also been studied for its potential use in the synthesis of polymers, and as an intermediate in the synthesis of drugs. Furthermore, 1,2-Dihydrobenzo[c]azepin-3-one has been studied for its potential applications in the field of nanotechnology.

properties

IUPAC Name

1,2-dihydro-2-benzazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-10-6-5-8-3-1-2-4-9(8)7-11-10/h1-6H,7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZCCQBSLMGDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=CC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydrobenzo[c]azepin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.